

N-Allylnoriso-LSD as a derivative of lysergic acid diethylamide

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Compound of Interest

Compound Name: N-Allylnoriso-LSD

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N-Allylnoriso-LSD: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of **N-Allylnoriso-LSD**, a derivative of lysergic acid diethylamide (LSD). Due to the limited availability of direct research on **N-Allylnoriso-LSD**, this document synthesizes information from studies on closely related N(6)-alkyl norlysergamide derivatives and the broader class of lysergamides to present a plausible profile of its synthesis, pharmacology, and relevant experimental protocols. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

N-Allylnoriso-LSD, also known as 6-Allyl-6-norisolysergic acid diethylamide, is a semi-synthetic lysergamide and a structural analog of LSD.[1] It belongs to the family of N(6)-alkylated nor-LSD derivatives. The core structure is based on the ergoline scaffold, characteristic of many psychedelic compounds. While research on this specific compound is not extensive, the study of related N(6)-alkyl norlysergic acid N,N-diethylamide derivatives provides valuable insights into its potential properties.[2]

Chemical Structure and Synthesis

The chemical structure of **N-Allylnoriso-LSD** is characterized by the attachment of an allyl group to the nitrogen at the 6-position of the nor-LSD ergoline ring.

Proposed Synthesis

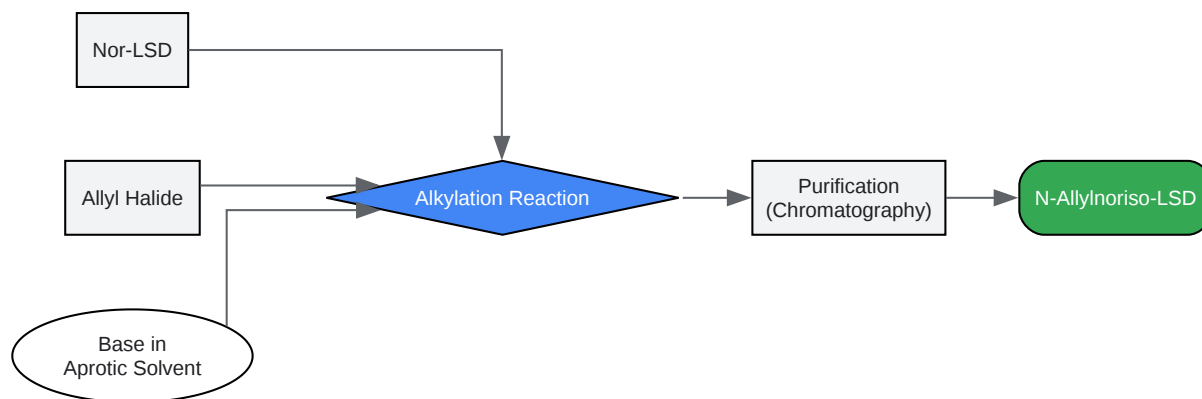
A convenient method for the synthesis of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives has been developed, which can be adapted for **N-Allylnoriso-LSD**.^[2] The general approach involves the alkylation of nor-LSD.

Starting Materials:

- Norlysergic acid N,N-diethylamide (nor-LSD)
- An appropriate allyl halide (e.g., allyl bromide or allyl iodide)
- A suitable base and solvent system

General Procedure:

- Nor-LSD is dissolved in an appropriate aprotic solvent.
- A base is added to deprotonate the indole nitrogen.
- The allyl halide is added to the reaction mixture.
- The reaction is stirred at room temperature or with gentle heating until completion.
- The product is isolated and purified using chromatographic techniques.



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Figure 1: Proposed synthesis workflow for **N-Allylnoriso-LSD**.

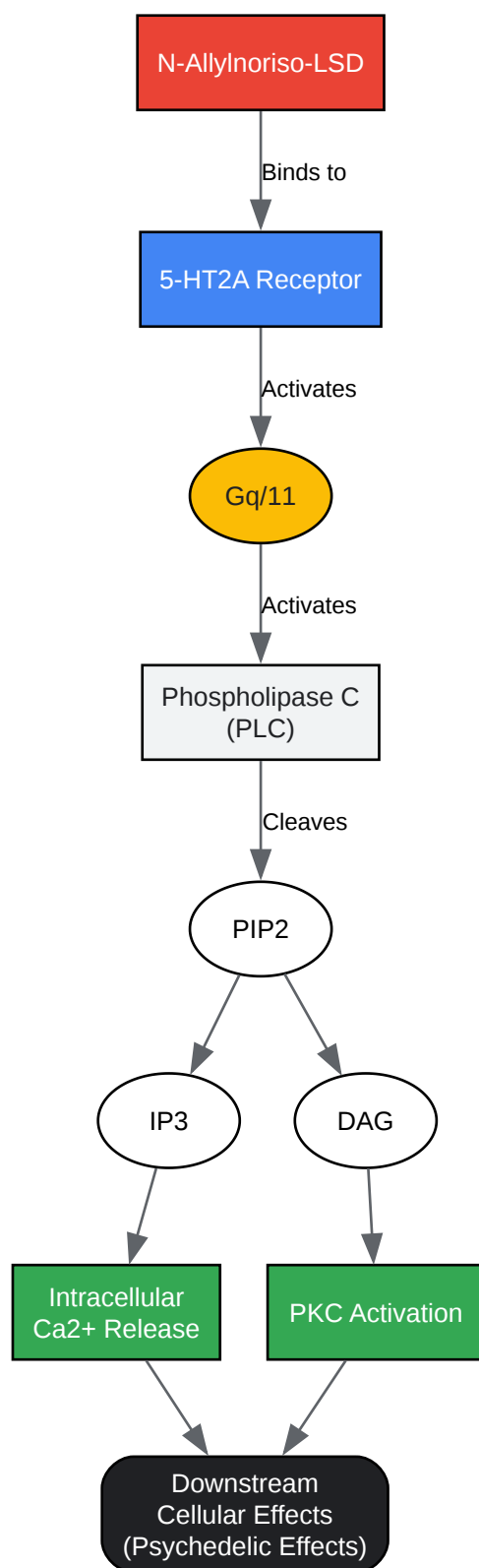
Pharmacology

Direct pharmacological data for **N-Allylnoriso-LSD** is not readily available. However, based on structure-activity relationships of other N(6)-alkyl norlysergamides, its pharmacological profile can be inferred.

Mechanism of Action

Like LSD and other serotonergic psychedelics, **N-Allylnoriso-LSD** is expected to act as an agonist or partial agonist at serotonin receptors, particularly the 5-HT_{2A} receptor.^{[3][4]}

Activation of the 5-HT_{2A} receptor is the primary mechanism underlying the psychedelic effects of these compounds.^{[3][4]}



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Figure 2: General signaling pathway for 5-HT2A receptor agonists.

Potency

Studies on a series of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives in rats trained to discriminate injections of d-LSD have shown that the N(6)-allyl derivative was approximately 2-3 times more potent than LSD itself.[2] This suggests that **N-Allylnoriso-LSD** may also exhibit higher potency than LSD.

Experimental Protocols

The following are detailed methodologies for key experiments that would be relevant for characterizing **N-Allylnoriso-LSD**.

Two-Lever Drug Discrimination Assay

This assay is used to assess the in vivo subjective effects of a compound and its similarity to a known drug, in this case, LSD.[2]

Objective: To determine if **N-Allylnoriso-LSD** substitutes for the discriminative stimulus effects of LSD.

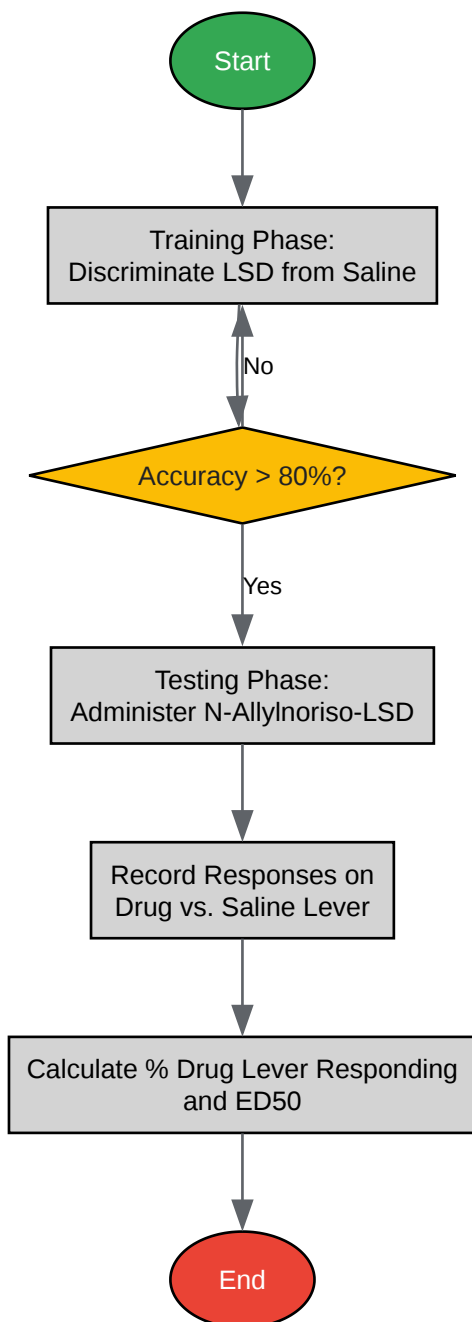
Animals: Male Sprague-Dawley rats.

Apparatus: Standard two-lever operant conditioning chambers.

Procedure:

- Training Phase:
 - Rats are trained to press one lever ("drug lever") following an intraperitoneal (i.p.) injection of a standard dose of d-LSD tartrate (e.g., 185.5 nmol/kg) and a second lever ("saline lever") following an injection of saline.
 - Correct lever presses are reinforced with a food or liquid reward.
 - Training continues until a high level of accuracy (>80% correct) is achieved.
- Testing Phase:
 - Various doses of the test compound (**N-Allylnoriso-LSD**) are administered i.p.

- The percentage of responses on the drug lever is recorded.
- Full substitution is considered to have occurred if the percentage of drug-lever responding is $\geq 80\%$.
- An ED_{50} value (the dose at which 50% of responses are on the drug lever) is calculated.



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